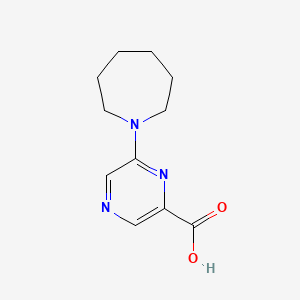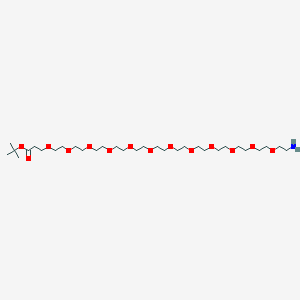
Ethyl 2-(cyclopropylamino)butanoate
Vue d'ensemble
Description
Ethyl 2-(cyclopropylamino)butanoate is an ester compound characterized by the presence of an ethyl group, a cyclopropylamino group, and a butanoate backbone. Esters are known for their pleasant fragrances and are widely used in various chemical applications .
Méthodes De Préparation
Ethyl 2-(cyclopropylamino)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. Alternatively, carboxylic acids can react with alcohols in the presence of a mineral acid catalyst to form esters . Industrial production methods often involve Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions .
Analyse Des Réactions Chimiques
Ethyl 2-(cyclopropylamino)butanoate undergoes several types of chemical reactions:
Aminolysis: The ester reacts with an amine to form an amide.
Alcoholysis: The ester reacts with an alcohol to form a different ester.
Common reagents used in these reactions include water for hydrolysis, amines for aminolysis, and alcohols for alcoholysis. The major products formed from these reactions are carboxylic acids, amides, and different esters, respectively .
Applications De Recherche Scientifique
Ethyl 2-(cyclopropylamino)butanoate has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of ethyl 2-(cyclopropylamino)butanoate involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl 2-(cyclopropylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclopropylamino group, which can influence its reactivity and applications . Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Propriétés
IUPAC Name |
ethyl 2-(cyclopropylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSSFUYXICTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)



